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Introduction
PFE-360 (also known as PF-06685360) is a potent and selective, orally active, and brain-

penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in

the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both

familial and sporadic Parkinson's disease. These mutations often lead to increased LRRK2

kinase activity, which is believed to contribute to the neurodegenerative process. As a result,

the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for

Parkinson's disease. This technical guide provides an in-depth overview of the in vitro

characterization of PFE-360, including its biochemical potency, cellular activity, and

methodologies for its evaluation.

Mechanism of Action
PFE-360 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to

the ATP pocket of LRRK2, PFE-360 prevents the transfer of a phosphate group from ATP to

LRRK2 itself (autophosphorylation) and to its downstream substrates. A key substrate of

LRRK2 is the Rab family of small GTPases, and inhibition of LRRK2 leads to a decrease in the
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phosphorylation of these proteins.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is

a widely used biomarker for target engagement, as its phosphorylation state is dependent on

LRRK2 kinase activity and is readily detectable in cellular assays.[4]
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Figure 1: LRRK2 Signaling and PFE-360 Inhibition.

Data Presentation: Potency and Selectivity
PFE-360 demonstrates high potency against LRRK2 in biochemical assays. While PFE-360 is

reported to be a selective LRRK2 inhibitor, a comprehensive public dataset from a broad

kinome scan with IC50 values against a large panel of kinases is not readily available in the

reviewed literature. The available data on its in vitro potency is summarized below.
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Target Assay Type IC50 (nM) Reference

LRRK2
Biochemical Kinase

Assay
~6

Note: The in vivo IC50 for LRRK2 has been reported as 2.3 nM.[1][2]

Experimental Protocols
Biochemical Kinase Assay for LRRK2 Inhibition
This protocol describes a method to determine the in vitro potency (IC50) of PFE-360 against

LRRK2 using a radiometric assay with a peptide substrate.

Materials:

Recombinant LRRK2 enzyme (e.g., purified, active GST-tagged human LRRK2)

LRRK2 peptide substrate (e.g., LRRKtide or Nictide)

Adenosine triphosphate (ATP)

[γ-³³P]ATP

PFE-360

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

Phosphocellulose paper

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of PFE-360 in DMSO. A typical starting

concentration for the dilution series would be in the micromolar range.
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Reaction Setup: In a microplate, add the following components in order:

Kinase reaction buffer

PFE-360 or DMSO (for control wells)

LRRK2 enzyme

LRRK2 peptide substrate

Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP

and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for

LRRK2.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes),

ensuring the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding the stop solution.

Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The

phosphorylated peptide substrate will bind to the paper.

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Detection: Measure the amount of incorporated radiolabel on the phosphocellulose paper

using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each PFE-360 concentration relative

to the DMSO control. Plot the percent inhibition against the logarithm of the PFE-360
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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Biochemical LRRK2 Inhibition Assay Workflow
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Figure 2: Biochemical Assay Workflow.

Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2
Western Blot)
This protocol describes a method to assess the cellular potency of PFE-360 by measuring the

phosphorylation of LRRK2 at Ser935 in a cell-based assay.

Materials:

Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

Cell culture medium and supplements

PFE-360

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density in a multi-well plate.

Allow cells to adhere and grow overnight.

Treat cells with a serial dilution of PFE-360 or DMSO (vehicle control) for a specified time

(e.g., 90 minutes).

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse the cells by adding ice-cold lysis buffer.

Collect the cell lysates and clarify by centrifugation.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

Separate the proteins by electrophoresis on an SDS-PAGE gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at

4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Stripping and Re-probing:

The membrane can be stripped and re-probed with an antibody against total LRRK2 to

normalize for protein loading.

Data Analysis:

Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

Calculate the ratio of pSer935-LRRK2 to total LRRK2 for each treatment condition.

Determine the cellular IC50 by plotting the normalized pSer935-LRRK2 levels against the

logarithm of the PFE-360 concentration.
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Cellular LRRK2 Inhibition Assay Workflow
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Figure 3: Cellular Assay Workflow.
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Conclusion
PFE-360 is a potent inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency in

biochemical assays. The experimental protocols detailed in this guide provide a framework for

the in vitro characterization of PFE-360 and other LRRK2 inhibitors. The measurement of

LRRK2 pSer935 levels in cellular assays serves as a reliable biomarker for assessing the

target engagement and cellular potency of such compounds. Further investigation into the

comprehensive selectivity profile of PFE-360 will be crucial for a complete understanding of its

off-target effects and overall therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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